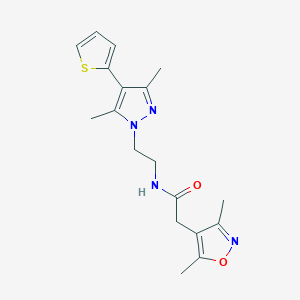

![molecular formula C23H25NO4 B2543071 (E)-3-(苯并[d][1,3]二氧杂环-5-基)-1-(4-((苄氧基)甲基)哌啶-1-基)丙-2-烯-1-酮 CAS No. 1226487-88-2](/img/structure/B2543071.png)

(E)-3-(苯并[d][1,3]二氧杂环-5-基)-1-(4-((苄氧基)甲基)哌啶-1-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the molecule suggest potential pharmacological properties, such as enzyme inhibition or cytotoxicity against cancer cells.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a piperidine scaffold followed by the introduction of various substituents through reactions like alkylation, acylation, and sulfonation. For instance, the synthesis of anti-acetylcholinesterase inhibitors involves the creation of a piperidine derivative with a benzyl group and further modification with an indanone moiety . Similarly, the synthesis of tumor-selective cytotoxins includes the formation of bis(benzylidene) piperidin-4-ones, indicating the versatility of piperidine as a core structure for medicinal chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. NMR spectroscopy, including 1H and 13C NMR, along with two-dimensional experiments such as ROESY, is employed to determine the structural characteristics and conformational preferences of these molecules . The presence of double bonds and aromatic systems in the compound suggests that similar analytical techniques would be useful for understanding the molecular structure of "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one".

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents that either activate or deactivate the piperidine ring towards various chemical reactions. For example, the introduction of an iodoethylidene group to a piperidine ring can facilitate nucleophile-promoted cyclizations, leading to the formation of heterocyclic structures . The double bond in the enone moiety of the compound is likely to be involved in similar reactions, potentially contributing to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a benzodioxole moiety in the compound suggests potential interactions with biological targets, as seen in other compounds where the planarity of the carboxylic acid group and the double bond play a role in their supramolecular structures and interactions . The compound's properties would be expected to be consistent with those of other structurally similar piperidine derivatives, which can be fine-tuned for specific biological activities.

科学研究应用

化学反应中的立体化学

对类似于所讨论化合物乙炔酮离子硫醇加成立体化学的研究表明,反应条件可以显著影响异构结果。特别是,哌啶催化的硫醇加成到某些乙炔酮中会导致 (E)- 和 (Z)- 异构体的混合物,其中溶剂在确定异构体比率中起着至关重要的作用 (Omar & Basyouni, 1974).

分子结构和振动光谱

使用 Hartree–Fock (HF) 和密度泛函理论 (DFT) 方法确定了与 (E)-3-(苯并[d][1,3]二氧杂环-5-基)-1-(4-((苄氧基)甲基)哌啶-1-基)丙-2-烯-1-酮结构相似的化合物的分子结构、振动频率和红外强度。这些研究提供了对构象稳定性的见解,对于理解该化合物的反应性和与生物靶标的相互作用至关重要 (Taşal 等人,2009).

代谢途径和药物设计

了解具有相似结构的化合物的代谢途径对药物设计具有重要意义,特别是在确定潜在的药物-药物相互作用和优化药代动力学曲线方面。对新型抗抑郁药的氧化代谢的研究揭示了参与其代谢的酶,突出了药物设计的复杂性和考虑代谢途径的重要性 (Hvenegaard 等人,2012).

神经肽受体拮抗剂

对源自吲哚的新型苯并咪唑的研究(结构与所讨论化合物相关)显示出作为选择性神经肽 Y (NPY) Y1 受体拮抗剂的潜力。这项研究强调了结构优化在开发抗肥胖药物中的重要性,并突出了特定取代基在增强受体亲和力中的作用 (Zarrinmayeh 等人,1998).

虚拟筛选和癌症研究

针对特定受体的虚拟筛选技术已经导致识别出在癌症治疗中具有潜在治疗应用的化合物。这项研究展示了计算方法在药物发现中的强大作用,特别是在识别用于进一步开发的先导化合物方面 (Wang 等人,2011).

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-23(9-7-18-6-8-21-22(14-18)28-17-27-21)24-12-10-20(11-13-24)16-26-15-19-4-2-1-3-5-19/h1-9,14,20H,10-13,15-17H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXCVCIBKKBZKK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2542988.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2542989.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2542992.png)

![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)

![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)